molecular formula C14H29N5 B3032211 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- CAS No. 124638-99-9

1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-

Cat. No.: B3032211
CAS No.: 124638-99-9
M. Wt: 267.41 g/mol
InChI Key: UWNVDVNPQBGXLF-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- is a derivative of the triazole family, characterized by the presence of a dodecyl chain attached to the triazole ring. This compound is known for its significant biological and chemical properties, making it a subject of interest in various fields of research and industry.

Mechanism of Action

Target of Action

The primary target of 1-dodecyl-1,2,4-triazole-3,5-diamine, also known as 3,5-Diamino-1,2,4-triazole, is DNA synthesis . It acts as an inhibitor of DNA synthesis, disrupting the replication process and thus inhibiting cell proliferation .

Mode of Action

The compound interacts with its target by binding to the enzymes responsible for DNA synthesis. This binding inhibits the function of these enzymes, preventing the replication of DNA and thereby halting cell division .

Biochemical Pathways

The affected pathway is the DNA replication pathway. By inhibiting DNA synthesis, 1-dodecyl-1,2,4-triazole-3,5-diamine disrupts the normal cell cycle, preventing cells from dividing and proliferating . The downstream effects of this include a halt in cell growth and potential cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The molecular and cellular effects of 1-dodecyl-1,2,4-triazole-3,5-diamine’s action include the inhibition of DNA synthesis, disruption of the cell cycle, and potential cell death . It has been noted for its potential as an antitumor agent in the treatment of epigenetically-based diseases .

Action Environment

The action, efficacy, and stability of 1-dodecyl-1,2,4-triazole-3,5-diamine can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the specific characteristics of the cell types it is acting upon. For instance, it has been noted that the compound acts as a corrosion inhibitor for copper , suggesting that its activity could be influenced by the presence of certain metals.

Biochemical Analysis

Biochemical Properties

1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- plays a role in biochemical reactions, particularly as an inhibitor of DNA synthesis This suggests that it may interact with enzymes involved in DNA replication

Cellular Effects

Given its role as a DNA synthesis inhibitor , it can be inferred that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a DNA synthesis inhibitor , it likely exerts its effects at the molecular level through interactions with biomolecules involved in DNA replication This could involve binding interactions with these biomolecules, inhibition or activation of enzymes, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- typically involves the reaction of 1H-1,2,4-Triazole-3,5-diamine with a dodecyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dodecyl chain can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various alkyl or aryl derivatives.

Scientific Research Applications

1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its antitumor and antimicrobial properties.

    Industry: Utilized as a corrosion inhibitor for metals and as an additive in lubricants and polymers.

Comparison with Similar Compounds

    1H-1,2,4-Triazole-3,5-diamine: The parent compound without the dodecyl chain.

    1H-1,2,4-Triazole-3,5-diamine, 1-methyl-: A similar compound with a shorter alkyl chain.

    1H-1,2,4-Triazole-3,5-diamine, 1-phenyl-: A derivative with an aromatic ring instead of an alkyl chain.

Uniqueness: 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- is unique due to its long dodecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane permeability. These properties make it particularly useful in applications requiring high lipophilicity and bioavailability.

This detailed article provides a comprehensive overview of 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-dodecyl-1,2,4-triazole-3,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N5/c1-2-3-4-5-6-7-8-9-10-11-12-19-14(16)17-13(15)18-19/h2-12H2,1H3,(H4,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNVDVNPQBGXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C(=NC(=N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456304
Record name 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124638-99-9
Record name 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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